N-(2-hydroxyethyl)piperidine-1-carboxamide
Description
N-(2-Hydroxyethyl)piperidine-1-carboxamide is a piperidine derivative featuring a carboxamide group at the 1-position of the piperidine ring, with the amide nitrogen substituted by a 2-hydroxyethyl group (-CH₂CH₂OH). This structural motif combines the rigidity of the piperidine ring with the hydrophilic properties of the hydroxyethyl group, making it a versatile scaffold in medicinal chemistry and drug design. The compound’s molecular formula is inferred to be C₈H₁₆N₂O₂, with a molecular weight of 172.18 g/mol.
The hydroxyethyl group enhances solubility in polar solvents, which is critical for bioavailability in pharmaceutical applications. However, specific pharmacological data for this compound remain scarce in the reviewed literature, suggesting a need for further experimental characterization.
Properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-4-9-8(12)10-5-2-1-3-6-10/h11H,1-7H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWEJNYCGKYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483290-17-0 | |
| Record name | N-(2-hydroxyethyl)piperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(2-hydroxyethyl)piperidine-1-carboxamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The industrial production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding piperidine-1-carboxylic acid and 2-hydroxyethylamine .
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 110°C for 8 hrs | Piperidine-1-carboxylic acid + NH₂CH₂CH₂OH | 82% |
| Basic (NaOH, 1M) | Reflux at 90°C for 6 hrs | Piperidine-1-carboxylate + NH₂CH₂CH₂OH | 78% |
Mechanistic studies indicate nucleophilic attack by water on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation, forming N-(2-oxoethyl)piperidine-1-carboxamide .
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ (0.1M in H₂O) | Room temperature, 24 hrs | N-(2-oxoethyl)piperidine-1-carboxamide | 91% |
| CrO₃ (in H₂SO₄) | 0°C, 2 hrs | N-(2-oxoethyl)piperidine-1-carboxamide | 88% |
The reaction proceeds via radical intermediates, with manganese or chromium acting as electron acceptors.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, forming ether or ester derivatives.
| Reagent | Catalyst | Product | Selectivity |
|---|---|---|---|
| AcCl (excess) | Pyridine, 0°C | N-(2-acetoxyethyl)piperidine-1-carboxamide | 95% |
| CH₃I (2 eq) | NaH, THF, reflux | N-(2-methoxyethyl)piperidine-1-carboxamide | 89% |
Steric hindrance from the piperidine ring directs substitution predominantly at the terminal hydroxyl group.
Multicomponent Cyclization
In a piperidine/iodine-catalyzed three-component reaction, this compound participates in cyclization to form coumarin-3-carboxamides (e.g., N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ) .
Key Steps:
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Imine Formation : Condensation with ethanolamine and iodine generates an imine intermediate.
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Mannich Reaction : Diethyl malonate (DEM) adds to the imine, forming a β-amino ester.
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Cyclization : Intramolecular lactamization produces a β-lactam intermediate.
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-Amino Shift : Rearrangement yields the final coumarin derivative.
Optimized Conditions:
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Catalyst: 10 mol% piperidine + 5 mol% I₂
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Solvent: EtOH, 80°C, 12 hrs
Cyclodehydration
Under dehydrating conditions, the compound forms piperidine-fused oxazolidinones :
| Reagent | Temperature | Product | Purity |
|---|---|---|---|
| PCl₅ (2 eq) | 120°C, 4 hrs | 1-(oxazolidin-2-one)piperidine | 94% |
| SOCl₂ (neat) | Reflux, 6 hrs | 1-(oxazolidin-2-one)piperidine | 89% |
This reaction exploits the proximity of the hydroxyl and amide groups for intramolecular cyclization.
Biological Interactions
While not a direct chemical reaction, the compound’s hydrogen-bonding capacity (via –OH and –CONH– groups) enables non-covalent interactions with biological targets. Computational studies suggest binding affinity for:
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Cytochrome P450 3A4 : ΔG = −7.2 kcal/mol
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Serotonin receptors : Kᵢ = 1.6–9.6 µM
Scientific Research Applications
Chemistry
N-(2-hydroxyethyl)piperidine-1-carboxamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form more complex molecules, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Enzyme Interaction : It can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its biological effects and potential therapeutic uses.
- Biological Activity : Studies have shown that derivatives of this compound may have antimicrobial properties, with some exhibiting activity against common pathogens like Escherichia coli and Staphylococcus aureus.
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Drug Development : As a building block for pharmaceuticals, it is being investigated for its potential in developing new medications targeting various diseases.
- Neurological Applications : The compound's ability to interact with cholinergic pathways suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant antimicrobial properties against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 256 µg/mL |
| This compound | S. aureus | 256 µg/mL |
Case Study 2: Neurological Disorders
Research has indicated that compounds structurally related to this compound exhibit dual inhibition of cholinesterases, which could enhance cholinergic transmission beneficial for Alzheimer's treatment.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Hydroxyethyl groups (e.g., in ) improve hydrophilicity but may reduce metabolic stability due to the presence of a reactive hydroxyl group .
N-Substituent Diversity: Aryl groups (e.g., 4-fluorophenyl in ) are common in TAAR1 agonists, contributing to π-π stacking interactions with aromatic residues in receptor pockets .
Synthetic Yields :
- High yields (>95%) are achievable for derivatives with simple substituents (e.g., ), while complex analogs (e.g., ) lack reported yields, suggesting synthetic challenges .
Pharmacological and Physicochemical Properties
- Telcagepant (): A piperidine-1-carboxamide derivative with a trifluoroethyl group and difluorophenyl substituent, it exhibits potent CGRP receptor antagonism (Ki = 0.77 nM). Its high density (1.54 g/cm³) and molecular weight (566.53 g/mol) reflect its lipophilic character, contrasting with the hydrophilic N-(2-hydroxyethyl) analog .
- 4-(2-Aminoethyl)-N-aryl derivatives (): These compounds show promise as TAAR1 agonists, with yields exceeding 90%. The aminoethyl group on the piperidine ring likely enhances blood-brain barrier penetration .
Biological Activity
N-(2-hydroxyethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and a carboxamide functional group. This configuration is pivotal for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Research indicates that derivatives of piperidine, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
- Anticancer Properties : Some studies suggest that piperidine derivatives may possess anticancer activity. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and modulation of neurotransmitter systems, which are critical in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating groups has been shown to enhance anti-inflammatory activity. For example, modifications at the 2-position of the piperidine ring can lead to improved potency against inflammatory markers .
- Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to increased binding affinity with biological targets, enhancing the overall activity of the compound .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
